molecular formula C2Cl2F5OP B3075611 Pentafluoroethylphosphonic acid dichloride CAS No. 103304-97-8

Pentafluoroethylphosphonic acid dichloride

Cat. No.: B3075611
CAS No.: 103304-97-8
M. Wt: 236.89 g/mol
InChI Key: DZUQHGLHOKYDMD-UHFFFAOYSA-N
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Description

Pentafluoroethylphosphonic acid dichloride is a chemical compound with the molecular formula C2Cl2F5OP. It is known for its unique properties due to the presence of both fluorine and phosphorus atoms. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoroethylphosphonic acid dichloride can be synthesized through several methods. One common method involves the reaction of pentafluoroethylphosphonic acid with thionyl chloride (SOCl2). The reaction typically occurs under controlled conditions, with the temperature maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. Safety measures are crucial due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Pentafluoroethylphosphonic acid dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Hydrolysis: In the presence of water, it can hydrolyze to form pentafluoroethylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Oxidizing and Reducing Agents: Specific agents are used depending on the desired reaction pathway.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.

    Hydrolysis Products: Pentafluoroethylphosphonic acid and hydrochloric acid.

Scientific Research Applications

Pentafluoroethylphosphonic acid dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which pentafluoroethylphosphonic acid dichloride exerts its effects involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    Trifluoroethylphosphonic Acid Dichloride: Similar in structure but with fewer fluorine atoms.

    Hexafluoroethylphosphonic Acid Dichloride: Contains more fluorine atoms, leading to different reactivity and properties.

Uniqueness: Pentafluoroethylphosphonic acid dichloride is unique due to its specific balance of fluorine and chlorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in specialized chemical syntheses and applications.

Properties

IUPAC Name

1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUQHGLHOKYDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(=O)(Cl)Cl)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F5OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoroethylphosphonic acid dichloride
Reactant of Route 2
Pentafluoroethylphosphonic acid dichloride
Reactant of Route 3
Pentafluoroethylphosphonic acid dichloride
Reactant of Route 4
Pentafluoroethylphosphonic acid dichloride
Reactant of Route 5
Pentafluoroethylphosphonic acid dichloride

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